molecular formula C7H6N2O B3026938 1h-Pyrrolo[3,2-b]pyridin-7-ol CAS No. 1190318-96-7

1h-Pyrrolo[3,2-b]pyridin-7-ol

Cat. No.: B3026938
CAS No.: 1190318-96-7
M. Wt: 134.14
InChI Key: PDPLYIVUXGYZPZ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridin-7-ol is a heterocyclic compound with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical properties and reactivity

Mechanism of Action

Target of Action

The primary targets of 1H-Pyrrolo[3,2-b]pyridin-7-ol are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several biochemical pathways. The most significant of these is the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of this pathway can lead to the suppression of these processes .

Pharmacokinetics

The compound’s low molecular weight suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The inhibition of FGFRs by this compound has been shown to have potent effects against cancer cells. For instance, it has been reported to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Preparation Methods

The synthesis of 1H-Pyrrolo[3,2-b]pyridin-7-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of pyridine derivatives and pyrrole intermediates, which undergo cyclization in the presence of catalysts such as palladium or copper . The reaction conditions often involve elevated temperatures and inert atmospheres to facilitate the formation of the desired heterocyclic structure.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1H-Pyrrolo[3,2-b]pyridin-7-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon, resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents can be introduced at specific positions on the pyrrole or pyridine rings.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1H-Pyrrolo[3,2-b]pyridin-7-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H-Pyrrolo[3,2-b]pyridin-7-ol can be compared to other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the position of the hydroxyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,4-dihydropyrrolo[3,2-b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-2-4-8-5-1-3-9-7(5)6/h1-4,9H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPLYIVUXGYZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1NC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601307091
Record name 1H-Pyrrolo[3,2-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190318-96-7
Record name 1H-Pyrrolo[3,2-b]pyridin-7-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190318-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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